![molecular formula C13H14BrN3O B366102 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-29-5](/img/structure/B366102.png)
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide” is a chemical compound with the molecular formula C13H14BrN3O . It has an average mass of 308.174 Da and a monoisotopic mass of 307.032013 Da . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to an imidazole group via a propyl linker . The bromine atom is attached to the benzene ring .Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
The compound has a molecular weight of 308174, a density of 14±01 g/cm3, and a boiling point of 5221±350 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities .
Action Environment
The compound’s physical and chemical properties, such as its density, boiling point, and molecular weight, may influence its stability and efficacy in different environments .
Advantages and Limitations for Lab Experiments
BIPB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly selective inhibitor of enzymes and receptors, making it useful for studying the effects of drugs on biochemical and physiological processes. However, BIPB has some limitations. It is not water soluble, so it must be dissolved in a solvent before use. It is also rapidly metabolized in the body, making it difficult to use in long-term experiments.
Future Directions
BIPB has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on biochemical and physiological processes, such as enzyme inhibition and receptor binding. It could also be used to identify novel drug targets, as well as to synthesize a variety of compounds, such as peptides and peptidomimetics. Additionally, BIPB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, BIPB could be used to develop new treatments for diseases, such as Alzheimer's and Parkinson's.
Synthesis Methods
BIPB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzamide with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired product, BIPB, and an imidazole by-product, which can be separated by column chromatography. Another method is the reaction of 3-bromobenzamide with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces BIPB as the desired product.
Scientific Research Applications
BIPB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocycles. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor binding. BIPB has been used to study the effects of drugs on the body, and it has been used to identify novel drug targets.
properties
IUPAC Name |
3-bromo-N-(3-imidazol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCNNHZNYRVBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320309 |
Source
|
Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
93669-29-5 |
Source
|
Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.